1-萘酚,7,8-二氢-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

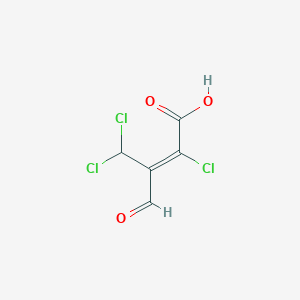

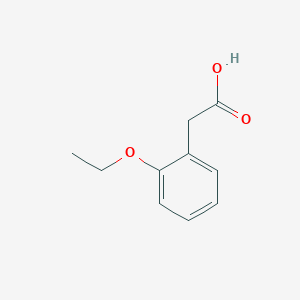

1-Naphthalenol, 7,8-dihydro- is a chemical compound that originates from naphthalene, the primary constituent of mothballs . As with other variations of naphthalene, it is a polycyclic aromatic hydrocarbon. The 7,8-dihydro- specification refers to the two added hydrogen atoms on the 7th and 8th carbon in the naphthalene structure .

Molecular Structure Analysis

The molecular structure of 1-Naphthalenol, 7,8-dihydro- is characterized by the presence of a naphthalene core with two added hydrogen atoms on the 7th and 8th carbon . The molecular formula is C10H10O .Physical And Chemical Properties Analysis

The molecular weight of 1-Naphthalenol, 7,8-dihydro- is 146.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound is characterized by a topological polar surface area of 20.2 Ų .科学研究应用

合成和对癌细胞的评估

Zhang 等人(2015 年)的研究涉及合成几种(1S)-1,2-二氢-1-萘酚的衍生物,并在不同条件下对人胰腺腺癌细胞系 PANC-1 进行了评估。一种衍生物,叔丁基二苯基甲硅烷基保护的均烯丙醇(S)-8,在营养缺乏条件下对 PANC-1 细胞显示出选择性细胞毒性,表明其作为设计抗胰腺癌药物的先导结构的潜力 (Zhang 等,2015).

结构化学和胂的形成

Kilian 等人(2006 年)研究了刚性萘-1,8-二基骨架在胂形成中的特殊围位几何形状,从而发现了三胂碘化物和其他以 1,2-二氢-1,2-二磷杂苝乙烯基基序为特征的复杂产物。这项研究突出了萘骨架提供的复杂的结构可能性和反应性 (Kilian 等,2006).

在材料和超分子科学中的应用

Bhosale 等人(2016 年)和(2008 年)探索了萘二酰亚胺(NDIs)的广泛应用,包括它们在超分子化学、传感器、分子开关装置的主客体复合物、催化和潜在的医药应用中的应用。NDIs 在人工光合作用和太阳能电池技术等领域显示出前景,强调了它们的多功能性和未来创新的潜力 (Bhosale 等,2016); (Bhosale 等,2008).

抗结核药

Kantevari 等人(2011 年)实现了用芳基和杂芳基连接的取代吡啶和二氢-6H-喹啉-5-酮的合成,对结核分枝杆菌表现出显着的抗结核活性。这突出了萘衍生物在开发新的抗结核药中的潜力 (Kantevari 等,2011).

环境生物技术

Di Gennaro 等人(2006 年)优化了使用假单胞菌荧光假单胞菌 N3 双加氧酶将萘生物转化为其 1,2-二氢-1,2-二羟基衍生物的工艺参数。这项研究通过提高萘降解效率为环境生物技术领域做出了贡献,这对于受污染场地的生物修复至关重要 (Di Gennaro 等,2006).

安全和危害

Safety data sheets suggest that 1-Naphthalenol, 7,8-dihydro- should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of exposure, immediate medical attention is advised .

未来方向

While specific future directions for 1-Naphthalenol, 7,8-dihydro- are not mentioned in the search results, it’s worth noting that naphthalene derivatives have diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science, suggesting potential future applications in these fields .

属性

IUPAC Name |

7,8-dihydronaphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7,11H,2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNUOUOMYPMVSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalenol, 7,8-dihydro- | |

CAS RN |

51927-48-1 |

Source

|

| Record name | 7,8-Dihydronaphthalen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051927481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-DIHYDRONAPHTHALEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW8M711A3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。